molecular formula C12H9ClN2O2 B6386435 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid CAS No. 1261996-07-9

5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid

Cat. No.: B6386435
CAS No.: 1261996-07-9
M. Wt: 248.66 g/mol
InChI Key: CBZFIWIGKFDPNM-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with an amino group, a chlorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid typically involves multi-step organic reactionsThe carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-2-(2-thienyl)pyridine: Similar structure but with a thienyl group instead of a chlorine atom.

    Tri(3-aminophenyl)phosphine oxide: Contains multiple amino groups and a phosphine oxide moiety.

Uniqueness

5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

5-(3-aminophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFIWIGKFDPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686945
Record name 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-07-9
Record name 5-(3-Aminophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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